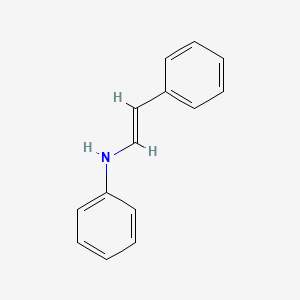

N-Styrylaniline

Description

Structure

3D Structure

Properties

CAS No. |

5694-22-4 |

|---|---|

Molecular Formula |

C14H13N |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

N-[(E)-2-phenylethenyl]aniline |

InChI |

InChI=1S/C14H13N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-12,15H/b12-11+ |

InChI Key |

SBRDEWUKACUNPY-VAWYXSNFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/NC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CNC2=CC=CC=C2 |

Origin of Product |

United States |

Historical Trajectories and Foundational Studies of Aniline Derivatives

The journey of N-Styrylaniline is deeply rooted in the broader history of aniline (B41778) and its derivatives, a class of compounds that has been pivotal in the evolution of modern chemistry.

Aniline (C₆H₅NH₂) was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, and he named it "Crystallin". researchgate.net A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he named "kyanol". researchgate.net It was not until 1841 that Carl Julius Fritzsche synthesized and named it aniline, and in 1843, August Wilhelm von Hofmann established that these were all the same compound. researchgate.net

The mid-19th century marked a turning point with the discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856, a derivative of aniline. researchgate.net This discovery laid the groundwork for the synthetic dye industry and spurred extensive research into the chemical modifications of aniline. researchgate.net Scientists began exploring electrophilic substitution reactions on the aniline ring, leading to a vast array of derivatives with diverse properties and applications. epa.gov

These foundational studies revealed that the amino group (-NH₂) in aniline is a potent activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. epa.gov This reactivity has been exploited to synthesize a wide range of substituted anilines, which have become crucial intermediates in the production of pharmaceuticals, polymers, and agrochemicals. mdpi.comosti.gov The development of reactions such as diazotization, which converts the amino group into a diazonium salt, further expanded the synthetic utility of aniline derivatives, allowing for the introduction of a wide variety of functional groups. epa.gov This rich history of aniline chemistry set the stage for the investigation of more complex derivatives like this compound.

Current Research Impetus and Emerging Significance of N Styrylaniline Scaffolds

The contemporary focus on N-Styrylaniline scaffolds stems from their promising applications in two major fields: medicinal chemistry and materials science. The unique electronic and structural characteristics of the this compound core, which combines the properties of both aniline (B41778) and stilbene, make it a privileged scaffold in the design of novel functional molecules.

In medicinal chemistry, this compound derivatives are being actively investigated for their potential as anticancer agents. researchgate.net Research has shown that certain substituted this compound analogs exhibit significant cytotoxic activity against various cancer cell lines. nih.govmdpi.com The mechanism of action is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. nih.gov The planarity and lipophilicity of the styrylquinoline scaffold, a related structure, have been identified as important features for its biological activity. nih.gov

In the realm of materials science, this compound derivatives are emerging as promising candidates for optoelectronic applications, particularly as fluorescent probes and components of organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The extended π-conjugation in the styryl system, coupled with the electron-donating nature of the aniline moiety, gives rise to interesting photophysical properties, including strong fluorescence and large Stokes shifts. researchgate.net These properties are highly desirable for applications in bioimaging and as emissive materials in OLEDs. nih.govossila.com Researchers are exploring how modifications to the this compound scaffold can be used to tune the emission color and efficiency of these materials. mdpi.com

Methodological Frameworks in N Styrylaniline Investigations

Catalytic Approaches to Styrylaniline Synthesis

Catalysis has revolutionized the synthesis of N-styrylanilines and related enamines, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional methods like the direct condensation of amines with carbonyl compounds. Both transition metal-based and metal-free systems, as well as emerging photoredox catalysis, have been successfully employed.

Transition Metal-Catalyzed Transformations

Transition metals, particularly copper and palladium, are powerful catalysts for the formation of the C-N bond in this compound. These methods typically involve the cross-coupling of an amine with a vinyl-containing substrate.

Copper-Catalyzed Methods: Copper-catalyzed systems have proven highly effective for the synthesis of enamines. One prominent strategy is the coupling of alkenyl halides with secondary amines. acs.org A combination of copper iodide (CuI) and a diamine ligand can efficiently catalyze the reaction between various aromatic amines and alkenyl bromides or iodides, producing enamines in high yields with excellent control over stereochemistry and regiochemistry. acs.org However, this method can be limited when using unactivated alkenyl bromides or substrates bearing a β-hydrogen, such as β-bromostyrene. acs.org

Another innovative copper-catalyzed approach involves the electrophilic amination of alkenylzirconocene reagents. acs.orgnih.gov This "umpolung" strategy, which reverses the typical polarity of the reactants, allows for the construction of the C–N bond under mild conditions and can be used to prepare sterically hindered enamines that are difficult to access through other methods. acs.orgnih.govresearchgate.net The reaction of alkenylzirconocenes with O-benzoylhydroxylamines in the presence of a copper catalyst retains the configuration of the double bond in the final enamine product. acs.org

Palladium-Catalyzed Methods: Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While direct palladium-catalyzed amination (Buchwald-Hartwig reaction) is more commonly applied to aryl halides, related transformations can be adapted for the synthesis of styryl-type amines. rsc.org For instance, palladium catalysts are used in the Heck coupling of aryl halides with alkenes, and similar systems can facilitate the coupling of amines with vinyl halides. mdpi.com Palladium-catalyzed reactions of unprotected amines can sometimes be challenging, but they offer a direct route to free amine products, which is valuable for medicinal and agrochemical applications. acs.org

The table below summarizes key findings in transition metal-catalyzed this compound synthesis.

| Catalyst System | Substrates | Key Features |

| Copper Iodide / N,N'-Dimethylethane-1,2-diamine | Alkenyl Halides + Secondary Amines | High yields; Excellent regioselectivity and stereoselectivity; Effective for unactivated alkenyl bromides. acs.org |

| Copper Catalyst | Alkenylzirconocenes + O-Benzoylhydroxylamines | Mild reaction conditions; Tolerates a wide range of functional groups; Retains alkene configuration. acs.orgnih.gov |

| **Palladium Catalysts (e.g., Pd(OAc)₂) ** | Vinyl Halides + Amines | Foundational for C-N bond formation; Can be adapted for styryl amine synthesis. rsc.orgmdpi.com |

Metal-Free Synthetic Protocols

To circumvent the cost and potential toxicity of transition metals, metal-free synthetic protocols have been developed. These methods often rely on the use of alternative catalysts or mediators, such as iodine or Brønsted acids, or proceed through radical pathways. acs.orgnih.gov While many recent metal-free methods focus on the derivatization of pre-formed styrylanilines into quinolines, the underlying principles can be applied to their synthesis. researchgate.netacs.orgnih.govresearchgate.net For instance, the condensation of anilines with β-keto esters can be promoted by catalysts like iodine or p-toluenesulfonic acid (TsOH) to form quinoline (B57606) derivatives, a process that involves the in-situ formation of an enamine intermediate. researchgate.netnih.gov

A notable metal-free approach is the direct functionalization of C-H bonds. nih.gov Youn's group reported a metal-free C-H amination of N-Ts-2-styrylaniline using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant to generate a nitrogen-radical cation, which then cyclizes to form an indole (B1671886). rhhz.net Intramolecular electrochemical C-H aminations also represent a green, metal-free strategy for constructing N-heterocycles from unsaturated amine precursors. frontiersin.org

Photoredox Catalysis in this compound Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions by using light to generate reactive intermediates. sigmaaldrich.comusp.brrsc.org This strategy relies on a photocatalyst, which can be a transition metal complex (e.g., of Iridium or Ruthenium) or an organic dye, that absorbs light and initiates a single-electron transfer (SET) process. usp.brrsc.org

While direct photoredox-catalyzed synthesis of this compound is an emerging area, the principles are well-established for related transformations. For example, photoredox catalysis can generate acyl radicals from various precursors, which can then participate in C-C or C-N bond-forming reactions. mdpi.com The derivatization of 2-styrylanilines into quinolines has been achieved using visible-light-driven photocatalysis, demonstrating that the styrylaniline core is amenable to this type of chemistry. organic-chemistry.org These reactions highlight the potential for developing novel photoredox methods for the direct C-N coupling of anilines and styrene (B11656) derivatives.

Stereoselective Synthesis of this compound Isomers (E/Z)

The double bond in this compound can exist as one of two geometric isomers, (E) or (Z). Controlling this stereochemistry is crucial, as the geometry of the molecule can significantly impact its reactivity and the stereochemical outcome of subsequent transformations. researchgate.net Several strategies have been developed to selectively synthesize either the (E) or (Z) isomer. nih.govgoogle.comorganic-chemistry.org

A powerful method for achieving stereocontrol is to vary the reaction conditions. For example, in the synthesis of nitroalkenes, changing the solvent and temperature can completely switch the stereochemical outcome from the (E)-isomer to the (Z)-isomer. organic-chemistry.org Similar principles can be applied to this compound synthesis. For instance, isomerization of a mixture of isomers to the more thermodynamically stable (E)-isomer can often be achieved with aqueous acid, while milder hydrolysis conditions may preserve the less stable (Z)-isomer. nih.gov

Control of Olefin Stereochemistry in Hydrogenation

One of the most effective methods for stereoselective olefin synthesis is the semi-hydrogenation of an alkyne. researchgate.net By choosing the appropriate catalyst and reaction conditions, the triple bond of a precursor like N-(phenylethynyl)aniline can be selectively reduced to afford either the (E)- or (Z)-N-styrylaniline.

Z-Selective Hydrogenation: The synthesis of (Z)-alkenes is often achieved using palladium-based heterogeneous catalysts like the Lindlar catalyst. researchgate.net Homogeneous systems have also been developed. A zinc-anilide complex has been shown to be a robust, albeit slow, catalyst for the semi-hydrogenation of diphenylacetylene (B1204595) to (Z)-1,2-diphenylethylene with very high stereoselectivity (>99:1). nih.gov More directly, a chromium catalyst system using an imino-anchor-incorporated carbene ligand has been used to hydrogenate various alkynes, including an N-protected aminophenylacetylene, to furnish the corresponding (Z)-styrylanilines with high selectivity. nih.gov

E-Selective Hydrogenation: While cis-addition of hydrogen is more common, catalysts that promote trans-hydrogenation have been developed to produce (E)-alkenes. Ruthenium catalysts, such as RuCl₂(DMSO)₄, have been found to be effective for the E-selective semi-hydrogenation of alkynes using an alcohol as the hydrogen donor. acs.org Remarkably, the same chromium-based system mentioned above can be switched to produce (E)-olefins with high selectivity simply by changing the ligand to one containing a phosphino (B1201336) anchor. researchgate.netnih.gov This dual-ligand, single-metal strategy provides on-demand access to either geometric isomer from a common alkyne precursor. nih.gov

The table below details catalyst systems for the stereoselective hydrogenation of alkynes.

| Catalyst System | Selectivity | Key Features |

| Zinc-Anilide Complex | Z -selective | High stereoselectivity (>99:1); Slow but robust catalyst. nih.gov |

| Cr-CAAC-imino ligand | Z -selective | High selectivity for Z-stilbenes and Z-styrylanilines. nih.gov |

| RuCl₂(DMSO)₄ / Isopropyl alcohol | E -selective | Uses alcohol as a hydrogen transfer agent. acs.org |

| Cr-CAAC-phosphino ligand | E -selective | Ligand-controlled switch from Z to E selectivity with the same metal. researchgate.netnih.gov |

Derivatization Strategies via Aniline and Styrene Moieties

This compound and its derivatives are exceptionally versatile building blocks, primarily due to the reactive handles provided by the aniline nitrogen, the aromatic ring, and the styrene double bond. sigmaaldrich.com A major application is the synthesis of quinolines, a privileged scaffold in medicinal chemistry. acs.orgnih.gov

Numerous methods have been developed for the cyclization of 2-styrylanilines to form quinolines. These transformations often involve an oxidative C-H/N-H annulation that forges a new ring by connecting the aniline nitrogen and the ortho-position of the styrene's phenyl ring. These reactions can be catalyzed by transition metals like copper acs.orgnih.gov or proceed under metal-free conditions using mediators like iodine. researchgate.netacs.org

For example, a facile method for synthesizing functionalized quinolines involves the reaction of 2-styrylanilines with 2-methylbenzothiazoles, catalyzed by molecular iodine with TBHP as an oxidant. acs.org In a different approach, the reaction of 2-styrylanilines with β-keto esters can be directed to form two distinct quinoline products based on the promoter used: iodine facilitates the formation of 2-alkylquinolines, while manganese(III) acetate (B1210297) yields quinoline-2-carboxylates. researchgate.netmdpi.com

Beyond cyclization, the individual moieties can be functionalized. The amine can be protected or derivatized, for example, by reaction with tosyl chloride, a common strategy used to modify reactivity in subsequent steps. researchgate.net The styrene double bond can be hydrogenated, as discussed previously, to yield the corresponding N-(phenylethyl)aniline derivative. uninsubria.it

Synthesis of Substituted this compound Derivatives

The creation of substituted this compound derivatives often involves the strategic coupling of appropriately substituted anilines and styrenyl moieties. A notable method involves the synthesis of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)aniline derivatives. This process begins with the synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methylaniline, which is then reacted with various substituted benzaldehydes. ijper.orgresearchgate.net This reaction, typically a Claisen-Schmidt condensation, utilizes a catalyst such as a 40 percent sodium hydroxide (B78521) solution to facilitate the formation of the styryl group. researchgate.net

This synthetic protocol allows for the introduction of a wide range of substituents onto the styryl portion of the molecule, including chloro, fluoro, hydroxyl, nitro, and methoxy (B1213986) groups. ijper.orgresearchgate.net The specific placement of these substituents (e.g., ortho, para) can be controlled by the choice of the initial substituted benzaldehyde. ijper.org

Below is a table summarizing the synthesis of various substituted this compound derivatives:

| Derivative | Substituent (R) | Reference |

| DSTYR1 | H | ijper.orgresearchgate.net |

| DSTYR2 | 2-Cl | ijper.orgresearchgate.net |

| DSTYR3 | 4-Cl | ijper.orgresearchgate.net |

| DSTYR4 | 4-F | ijper.orgresearchgate.net |

| DSTYR5 | 2-OH | ijper.orgresearchgate.net |

| DSTYR6 | 4-OH | ijper.orgresearchgate.net |

| DSTYR7 | 2-NO2 | ijper.orgresearchgate.net |

| DSTYR8 | 4-OCH3 | ijper.orgresearchgate.net |

Annulation Reactions for Nitrogen-Containing Heterocycles

This compound and its derivatives are valuable substrates for annulation reactions, which are crucial for constructing nitrogen-containing heterocyclic systems like quinolines and indoles.

Formation of Functionalized Quinolines from 2-Styrylanilines

Quinolines, a significant class of heterocyclic compounds, can be efficiently synthesized from 2-styrylanilines through various annulation strategies. One approach involves the reaction of 2-styrylanilines with β-keto esters, where the choice of promoter dictates the final product. researchgate.net For instance, using iodine (I2) as a promoter leads to the formation of 2-alkylquinolines, while manganese(III) acetate (Mn(OAc)3) promotes the synthesis of quinoline-2-carboxylates. researchgate.net These reactions proceed through a selective C-C bond cleavage and subsequent annulation. researchgate.net

Another metal-free method involves the tandem cyclization of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines. acs.orgnih.gov This strategy relies on the functionalization of C(sp³)–H bonds and avoids the need for transition metals, offering a milder and more environmentally friendly route to quinoline derivatives. acs.orgnih.gov The reaction demonstrates good tolerance to a variety of functional groups on both the 2-styrylaniline and the coupling partner. acs.orgnih.gov For example, 2-styrylanilines with either electron-donating or electron-withdrawing substituents on the aniline or styryl rings react effectively to produce the corresponding quinolines in moderate to good yields. acs.orgnih.gov

Copper-catalyzed annulation reactions also provide a pathway to quinoline derivatives. For instance, the aerobic oxidative cyclization of 2-vinylaniline (B1311222) with 2-methylquinoline, using oxygen as the oxidant, has been reported. mdpi.com

The following table details examples of functionalized quinolines synthesized from 2-styrylanilines:

| Reactants | Catalyst/Promoter | Product | Key Features | Reference |

| 2-Styrylanilines and β-keto esters | I2 | 2-Alkylquinolines | Promoter-regulated selective annulation and C-C bond cleavage. researchgate.net | researchgate.net |

| 2-Styrylanilines and β-keto esters | Mn(OAc)3 | Quinoline-2-carboxylates | Promoter-regulated selective annulation and C-C bond cleavage. researchgate.net | researchgate.net |

| 2-Styrylanilines and 2-methylbenzothiazoles/2-methylquinolines | Metal-free | 2-Heteroaromatic quinolines | C(sp³)–H bond functionalization and tandem cyclization. acs.orgnih.gov | acs.orgnih.gov |

| 2-Vinylaniline and 2-methylquinoline | Copper catalyst | 2-Arylquinoline | One-pot aerobic oxidation cyclization. mdpi.com | mdpi.com |

Indole Synthesis from N-Ts-2-Styrylaniline Derivatives

N-Tosyl-2-styrylaniline derivatives serve as key precursors for the synthesis of indoles, another important class of nitrogen-containing heterocycles. Various methods have been developed to achieve this transformation, often involving intramolecular C-H amination.

One effective method is the direct C-H amination of N-Ts-2-styrylaniline derivatives catalyzed by a copper salt. acs.orgistis.sh.cn This reaction provides a direct route to the indole core. Another approach utilizes N-iodosuccinimide (NIS) to mediate a cascade C-N bond formation and aromatization of N-Ts-2-alkenylanilines, yielding a range of indoles with diverse functional groups under mild, catalyst-free conditions. organic-chemistry.org

Metal-free conditions have also been explored. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant enables an effective C-H amination of N-Ts-2-alkenylanilines, offering a broad substrate scope without the need for expensive transition-metal catalysts. organic-chemistry.org The proposed mechanism for this reaction involves a radical cation formed through single-electron transfer (SET). organic-chemistry.org

Furthermore, an oxidation-intramolecular cyclization-elimination sequence starting from (E)-N-Ts-styrylaniline can lead to indole derivatives. nih.gov This route may proceed through the epoxidation of the styryl double bond. nih.gov

The table below summarizes different methodologies for indole synthesis from N-Ts-2-styrylaniline derivatives:

| Starting Material | Reagent/Catalyst | Product | Key Features | Reference |

| N-Ts-2-Styrylaniline derivatives | Copper salt | Substituted indoles | Direct C-H amination. acs.orgistis.sh.cn | acs.orgistis.sh.cn |

| N-Ts-2-Alkenylanilines | N-Iodosuccinimide (NIS) | Substituted indoles | Cascade C-N bond formation/aromatization, metal-free. organic-chemistry.org | organic-chemistry.org |

| N-Ts-2-Alkenylanilines | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Substituted indoles | Metal-free C-H amination via a proposed radical cation intermediate. organic-chemistry.orgthieme-connect.com | organic-chemistry.orgthieme-connect.com |

| (E)-N-Ts-Styrylaniline | Oxidation-Intramolecular Cyclization-Elimination | Indole derivatives | Proceeds via epoxidation. nih.gov | nih.gov |

Sustainable Synthesis and Scalability Considerations

The principles of green chemistry are increasingly influencing the development of synthetic routes for this compound and its heterocyclic derivatives, with a focus on sustainability and scalability. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.com

Recent advancements have highlighted the potential of electrochemical methods for the sustainable synthesis of quinoline derivatives. researchgate.net For instance, a metal- and oxidant-free, radical C-H selenylative and tellurylative annulation of N-(2-alkynyl)anilines has been developed under electrochemical conditions. researchgate.net This method utilizes electricity as a green reagent, exhibits high atom economy, and has been shown to be scalable. researchgate.net

The development of solvent-free reaction conditions is another key aspect of sustainable synthesis. mdpi.com Mechanochemical grinding, for example, offers a solvent-free approach for the synthesis of various organic compounds. mdpi.com While not yet specifically detailed for this compound, the application of such techniques could significantly reduce waste and environmental impact.

Scalability is a critical factor for the industrial application of any synthetic method. Research into scalable syntheses often focuses on continuous flow chemistry, which can offer improved safety, efficiency, and consistency compared to batch processes. mdpi.com The development of robust and scalable methods, such as the gram-scale synthesis demonstrated in some metal-free quinoline syntheses, is crucial for the practical application of these compounds. nih.gov

Mechanistic Pathways of Cyclization Reactions

Cyclization reactions involving this compound derivatives are pivotal in the synthesis of various heterocyclic compounds, particularly indoles and their analogues. These transformations can proceed through several distinct mechanistic pathways, including oxidative processes, radical-mediated transformations, and electrocatalytic or thermal cyclizations.

Oxidative Cyclization Processes

Oxidative cyclization of this compound derivatives often serves as a key step in the construction of indole and quinoline frameworks. These reactions can be promoted by various oxidants and catalysts. For instance, manganese(III) acetate has been shown to effectively promote the oxidative cyclization of alkenes with amines. researchgate.net In a broader context, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as a photocatalyst and DMSO as an oxidant, yields quinolines. organic-chemistry.org Similarly, a visible-light-mediated aerobic dehydrogenation using a titanium dioxide catalyst can synthesize quinolines and indoles. organic-chemistry.org

The mechanism of palladium-catalyzed annulation of enynones, which are structurally related to this compound in terms of conjugated systems, has been proposed to proceed via an oxidative cyclization process with a Pd(0) species, forming a Pd(II) intermediate, rather than a conventional intramolecular nucleophilic attack. rsc.org This highlights that the specific pathway can be highly dependent on the catalytic system employed.

Radical-Mediated Transformations

Radical-mediated reactions provide an alternative and powerful strategy for the functionalization and cyclization of this compound and related structures. The generation of nitrogen-centered radicals from amine precursors is a key step in these transformations. acs.org These radicals can undergo intermolecular amination of arenes to form aniline derivatives or participate in the construction of N-heterocycles like pyrrolidines and indolines. acs.orgoup.com

Visible-light-driven aerobic oxidation can generate nitrogen-centered radical cations from styryl anilines. These radical cations can then undergo electrophilic addition to a tethered alkene, initiating a cascade reaction that leads to the formation of fused indoles and indolines under mild conditions. oup.com This strategy has been extended to the synthesis of substituted pyrrolidines and piperidines through olefin hydroamination. oup.com

The generation of radical intermediates can be achieved through various methods, including photoredox catalysis. acs.org For example, the photoredox-catalyzed generation of amidyl radicals from aryloxy-amides has been utilized in hydroamination–cyclization reactions. acs.org The mechanism involves a single-electron transfer (SET) reduction of the aryloxy-amide, followed by N–O bond fragmentation to form the amidyl radical, which then undergoes cyclization. acs.org

| Radical Generation Method | Precursor | Radical Intermediate | Application |

| Visible-light Aerobic Oxidation | Styryl Aniline | Nitrogen-centered Radical Cation | Synthesis of Fused Indoles and Indolines oup.com |

| Photoredox Catalysis | Aryloxy-amides | Amidyl Radical | Hydroamination–cyclization acs.org |

| Homolytic Cleavage (UV light) | N-X bond | Nitrogen-centered Radical | General C-N bond formation acs.org |

| Reductive SET | N-X species | Radical Anion | General C-N bond formation acs.org |

| Oxidative SET | Amine | Nitrogen-centered Radical Cation | General C-N bond formation acs.org |

Electrocatalytic and Thermal Cyclizations

Electrocatalytic methods offer a green and efficient alternative for inducing cyclization reactions. An electrocatalytic protocol has been developed for the intramolecular dehydrogenative annulation of N-aryl enamines to synthesize indoles in an undivided cell under oxidant-free and transition-metal-free conditions. researchgate.net This process can also be applied to N-pyridyl enamines to produce imidazo[1,2-a]pyridines. researchgate.net The mechanism often involves the in-situ generation of oxidizing species, such as iodine-based species from iodide salts, which then promote the cyclization. researchgate.net

Thermal conditions can also drive cyclization reactions. While specific examples for this compound are less common in the provided context, thermal evaporation has been used as a strategy in the synthesis of electrocatalysts, demonstrating its utility in inducing chemical transformations. rsc.org The influence of temperature on electrocatalytic performance, such as in the oxygen evolution reaction, has also been noted, suggesting that thermal energy can play a significant role in conjunction with other catalytic methods. rsc.org

Nucleophilic Substitution and Addition Processes

Nucleophilic substitution and addition reactions are fundamental transformations in organic chemistry. labster.commhmedical.com In the context of this compound chemistry, these processes can be involved in the synthesis of its precursors or its subsequent functionalization.

A nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electrophilic center and replacing a leaving group. labster.combyjus.com These reactions can proceed through two primary mechanisms: SN1 and SN2. The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single-step, concerted process. labster.comallen.in The choice of mechanism is influenced by factors such as the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. labster.com

Nucleophilic addition reactions involve the addition of a nucleophile to an electrophilic double or triple bond. labster.com In the synthesis of N-alkyne-substituted pyrrole (B145914) derivatives, which can be seen as structural analogues of certain this compound precursors, nucleophilic cyclization with hydrazine (B178648) can lead to 6-exo-dig or 6-endo-dig products depending on the substituents on the alkyne. beilstein-journals.org This demonstrates how nucleophilic attack can be directed to form specific cyclic structures. The mechanism involves the nucleophilic attack of hydrazine on the alkyne, followed by cyclization and subsequent rearrangement. beilstein-journals.org

Photoinduced Reaction Mechanisms, including Photoisomerization

This compound and its derivatives exhibit interesting photochemical behavior, including photoisomerization. solubilityofthings.com Photoisomerization involves a change in the molecule's structure upon exposure to light. solubilityofthings.com For N,N-dimethyl-4-styrylaniline, exposure to UV light can induce this structural change, which has potential applications in photoresponsive materials. solubilityofthings.com

The mechanism of photoisomerization often involves the excitation of the molecule from its ground state (S0) to an excited singlet state (S1). rsc.org For push-pull styryl-benzimidazole dyes, the trans → cis isomerization occurs from the first excited singlet state of the trans isomer. rsc.org The nature of the substituents on the styrene moiety can significantly influence this process. rsc.org In some cases, the excited triplet state (T1) is involved, populated via intersystem crossing (ISC) from the S1 state. unige.ch The isomerization can then occur from this triplet state. unige.ch

Two primary mechanisms have been proposed for the photoisomerization of polyenes: the one-bond-flip (OBF) mechanism and the Hula-Twist (HT) mechanism. nih.gov The OBF mechanism, which is favored in fluid media, involves rotation around a single double bond. The HT mechanism, which is more likely in rigid environments, involves the simultaneous rotation of two connected single and double bonds. nih.gov

Photoinduced reactions can also lead to other transformations. For example, photoinduced Ullmann C-N coupling has been demonstrated to proceed under mild conditions, with evidence supporting a single-electron transfer mechanism. nih.gov This suggests the viability of radical pathways in photoinduced reactions involving aniline derivatives.

Catalytic Cycle Analysis and Intermediates

Understanding the catalytic cycle is crucial for optimizing reaction conditions and developing new catalysts. A catalytic cycle typically involves a series of steps where the catalyst is regenerated at the end of the reaction. unife.it Key steps in many catalytic cycles involving transition metals include oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

In the context of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling which is used to form C-C bonds, the active catalytic species can be a monoligated palladium complex. chemrxiv.org The catalytic cycle for the Pd-catalyzed annulation of enynones involves oxidative cyclization of the Pd(0) species to a Pd(II) intermediate, followed by insertion and reductive elimination. rsc.org

For photoredox catalytic cycles, the process is initiated by the photoexcitation of the photocatalyst. acs.org In the hydroamination of olefins, the proposed mechanism involves the oxidation of the amine by the excited photocatalyst to generate an aminium radical cation. acs.org This intermediate then adds to the olefin, and the resulting carbon-centered radical is reduced in a subsequent electron transfer step, regenerating the catalyst and completing the cycle. acs.org The identification of intermediates, such as the cyclized benzylic radical, provides evidence for the proposed mechanism. acs.org

| Catalytic System | Key Mechanistic Steps | Key Intermediates | Reaction |

| Palladium Catalysis | Oxidative Addition, Transmetalation, Reductive Elimination | Arylpalladium(II) Complexes | Suzuki-Miyaura Coupling chemrxiv.org |

| Palladium Catalysis | Oxidative Cyclization, Insertion, Reductive Elimination | Pd(II) Intermediate | Annulation of Enynones rsc.org |

| Photoredox Catalysis | Photoexcitation, Single Electron Transfer, Radical Addition, Electron Transfer | Aminium Radical Cation, Carbon-centered Radical | Hydroamination of Olefins acs.org |

| Photoredox Catalysis | Photoexcitation, SET Reduction, N-O Bond Fragmentation, Cyclization, H-atom Abstraction | Radical Anion, Amidyl Radical | Hydroamination-cyclization of Aryloxy-amides acs.org |

Advanced Spectroscopic Characterization of N Styrylaniline Systems

Electronic Spectroscopy: Ultraviolet-Visible Absorption and Fluorescence Emission

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, probes the electronic transitions within a molecule. msu.edu For N-Styrylaniline, a conjugated system composed of an aniline (B41778) moiety and a styryl group, these transitions are typically of the π → π* and n → π* type. uomustansiriyah.edu.iq The extended conjugation in this compound shifts its absorption and emission profiles to longer wavelengths compared to its non-conjugated precursors. shimadzu.com

The absorption of ultraviolet or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. rruff.info The subsequent de-excitation can occur through various pathways, including the emission of light as fluorescence. researchgate.net The energy difference between the ground and excited states, and thus the wavelengths of absorption and emission, are sensitive to the molecular structure and its environment.

Table 1: Illustrative Electronic Spectroscopy Data for an this compound Derivative As specific data for the parent this compound is not readily available in the literature, the following data for (E)-4-(4-(anthracen-9-yl)styryl)-N,N-diphenylaniline (AnStDPA), a representative derivative, is provided for illustrative purposes.

| Property | Value | Reference |

| Absorption Maximum (λabs) | ~350-450 nm | mdpi.com |

| Emission Maximum (λem) | ~500-600 nm | mdpi.com |

| Stokes Shift | Varies with solvent | evidentscientific.com |

| Quantum Yield (ΦF) | Can be high, e.g., 0.92 for AnStDPA | orgchemboulder.com |

Solvatochromism describes the change in a substance's color, or more broadly its absorption and emission spectra, with a change in solvent polarity. uomustansiriyah.edu.iq this compound and its derivatives often exhibit significant solvatochromic shifts due to changes in the dipole moment upon electronic excitation. nih.gov

In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will experience greater stabilization of the excited state, leading to a red shift (bathochromic shift) in the emission spectrum. evidentscientific.com Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) may be observed. The study of solvatochromism provides valuable information about the electronic distribution in the ground and excited states. For instance, in some styryl derivatives, a positive solvatochromism is observed, indicating a more polar excited state. orgchemboulder.com

Table 2: Solvatochromism Data for a Generic Styryl Dye (Illustrative) This table illustrates the typical solvatochromic behavior of styryl dyes in different solvents. Specific data for this compound is not provided in the search results.

| Solvent | Polarity (Dielectric Constant) | Absorption Max (nm) | Emission Max (nm) |

| Hexane | 1.88 | Shorter Wavelength | Shorter Wavelength |

| Toluene | 2.38 | ↓ | ↓ |

| Tetrahydrofuran (THF) | 7.58 | ↓ | ↓ |

| Dichloromethane (DCM) | 8.93 | ↓ | ↓ |

| Acetone | 20.7 | ↓ | ↓ |

| Acetonitrile (B52724) | 37.5 | ↓ | ↓ |

| Ethanol | 24.5 | Longer Wavelength | Longer Wavelength |

| Methanol | 32.7 | ↑ | ↑ |

| Water | 80.1 | Longest Wavelength | Longest Wavelength |

Note: The arrows indicate the general trend of wavelength shift with increasing solvent polarity for a typical positive solvatochromism.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. ust.hk This is contrary to the common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. mdpi.com This blockage of non-radiative decay pathways enhances the radiative emission. rsc.org

This compound derivatives, particularly those with bulky substituents like tetraphenylethylene, have been shown to exhibit AIE. mdpi.com In dilute solutions, these molecules can undergo various intramolecular motions that quench fluorescence. However, upon aggregation in poor solvents or in the solid state, these motions are restricted, leading to a significant increase in fluorescence quantum yield. mdpi.comsues.edu.cn For example, some derivatives show a dramatic increase in emission intensity when the water fraction in a THF/water mixture is increased, indicating a clear AIE effect. mdpi.com

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. savemyexams.com These techniques are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecular polarizability. horiba.com

For this compound, characteristic vibrational bands can be assigned to specific functional groups and skeletal modes. These include N-H stretching, C-H stretching and bending, C=C stretching of the styryl and phenyl groups, and C-N stretching. researchgate.netlibretexts.orgucla.edu

Table 3: General Infrared (IR) Absorption Ranges for Functional Groups in this compound This table provides typical IR absorption ranges. Specific peak positions for this compound may vary.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Amine | N-H stretch | 3300 - 3500 | Medium |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Alkene | =C-H stretch | 3010 - 3095 | Medium |

| Alkane (if present) | C-H stretch | 2850 - 2960 | Medium-Strong |

| Aromatic/Alkene | C=C stretch | 1500 - 1680 | Variable |

| Amine | N-H bend | 1550 - 1650 | Variable |

| Aromatic | C-H bend | 680 - 900 | Strong |

| Alkene (trans) | =C-H bend | 960 - 975 | Strong |

| Amine | C-N stretch | 1020 - 1360 | Medium |

Vibrational spectroscopy is a powerful tool for studying the conformational isomers and potential tautomers of molecules. Different conformers can exhibit distinct vibrational spectra due to changes in bond angles and dihedral angles, which affect the vibrational coupling and frequencies. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable conformer in a given state can be identified.

Tautomerism, the interconversion of structural isomers, can also be investigated using vibrational spectroscopy. readthedocs.io For this compound, one could theoretically consider imine-enamine tautomerism. Each tautomer would have a unique set of vibrational frequencies. For example, the imine tautomer would show a characteristic C=N stretching band, while the enamine form would exhibit C=C and N-H stretching and bending modes at different positions compared to the parent aniline structure. The presence and relative intensities of these characteristic bands can provide evidence for the existence and equilibrium position of tautomers under different conditions.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C. uaic.ro

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound These are general, predicted ranges. Actual values can be influenced by solvent and substituents.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | N-H | 3.0 - 5.0 |

| ¹H | Aromatic C-H | 6.5 - 8.0 |

| ¹H | Vinylic =C-H | 6.0 - 7.5 |

| ¹³C | Aromatic/Vinylic C | 110 - 150 |

| ¹³C | C-N | ~140-150 |

NMR spectroscopy is crucial for confirming the structure of synthesized this compound derivatives and for differentiating between isomers. For example, cis and trans isomers of the styryl double bond can be readily distinguished by the coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum. The coupling constant for trans protons is typically larger (around 12-18 Hz) than for cis protons (around 6-12 Hz).

Furthermore, positional isomers, where substituents are at different positions on the aromatic rings, can be identified by the splitting patterns and chemical shifts of the aromatic protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, providing unambiguous structural assignments.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for the molecular characterization of this compound and its derivatives. It provides critical information on the molecular weight and structural features of these compounds through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable, as it delivers highly accurate mass measurements, often to four or more decimal places, enabling the precise determination of the elemental composition and confirmation of molecular formulas. savemyexams.commeasurlabs.com

When subjected to electron impact (EI) ionization, the this compound molecule (C₁₄H₁₃N) forms a molecular ion (M⁺•). Due to the presence of a single nitrogen atom, this molecular ion will have an odd nominal mass of 195. libretexts.org The stability of the aromatic rings and the delocalized π-system generally results in a relatively strong molecular ion peak. libretexts.org

The fragmentation of the this compound molecular ion is influenced by its constituent functional groups: the aniline moiety, the vinyl group, and the phenyl ring. msu.edu Common fragmentation processes include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. miamioh.edu

Loss of a hydrogen radical: A peak at M-1 is common for aromatic amines. miamioh.edu

Cleavage of the vinyl group: The bond between the aniline nitrogen and the styryl group or the C=C bond of the styryl group itself can break, leading to characteristic fragments.

Loss of HCN: A common fragmentation pathway for anilines involves the elimination of a neutral hydrogen cyanide molecule. miamioh.edu

In studies of more complex substituted this compound systems, such as N-tosyl-2-styrylanilines and N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)anilines, mass spectrometry has been successfully employed to confirm their structures, primarily through the identification of their respective molecular ion peaks ([M]⁺ or [M+H]⁺).

| m/z Value | Plausible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 195 | [C₁₄H₁₃N]⁺• (Molecular Ion) | Initial Ionization |

| 194 | [M-H]⁺ | Loss of a hydrogen radical |

| 180 | [M-CH₃]⁺ | Loss of a methyl radical (following rearrangement) |

| 117 | [C₈H₇N]⁺• | Cleavage of vinyl group, charge on aniline fragment |

| 104 | [C₈H₈]⁺• (Styrene) | Cleavage of N-C bond, charge on styryl fragment |

| 92 | [C₆H₆N]⁺ | Loss of C₂H₂ from [C₈H₈N]⁺ fragment |

| 77 | [C₆H₅]⁺ (Phenyl) | Loss of aniline or cleavage of phenyl group |

Emerging Spectroscopic Techniques for this compound Research

Synchrotron-based spectroscopy represents a frontier in materials characterization, offering capabilities highly suited for the microstructural analysis of this compound systems. Synchrotron light sources produce electromagnetic radiation of exceptionally high brilliance, broad energy range, and high collimation, enabling analytical techniques with superior spatial resolution and signal-to-noise ratios compared to conventional lab-based instruments. geoscienceworld.orgnih.gov

For this compound research, particularly in the context of polymers or functional materials, techniques such as Synchrotron Radiation-Based Fourier-Transform Infrared (SR-FTIR) microspectroscopy and Scanning Transmission X-ray Microscopy (STXM) are highly relevant. acs.orgresearchgate.net

SR-FTIR Microspectroscopy: This technique combines the molecular specificity of infrared spectroscopy with the high brightness of a synchrotron source. geoscienceworld.org It can be used to map the chemical composition and molecular orientation within a heterogeneous sample at the micron scale. geoscienceworld.orgnih.gov For this compound-based materials, SR-FTIR could provide detailed insights into the curing process of resins, the distribution of different chemical states in a polymer blend, or the degradation pathways under environmental stress. The high signal-to-noise ratio is crucial for detecting subtle chemical changes or analyzing very small sample domains. researchgate.net

X-ray Absorption Near Edge Structure (XANES) Spectroscopy: Also known as NEXAFS for lower energy ranges, this synchrotron technique provides information about the local electronic structure and bonding environment of specific elements. researchgate.net By tuning the X-ray energy to the absorption edge of nitrogen or carbon, one could probe the oxidation state and coordination chemistry of the aniline nitrogen or the different carbon atoms (aromatic, vinylic) in an this compound molecule. This is invaluable for understanding charge transfer mechanisms in conductive polymers or the interaction of this compound-based ligands with metal centers.

The application of these advanced synchrotron methods can reveal spatial variations in the chemical and physical structure of this compound-based materials, which are often critical to their function but inaccessible with bulk characterization techniques. nih.gov

The large and complex datasets generated by modern spectroscopic instruments necessitate advanced computational methods for effective data interpretation. numberanalytics.com Chemometrics, the application of statistical and mathematical methods to chemical data, and the broader field of machine learning, are becoming indispensable tools in this compound research. numberanalytics.comfelixinstruments.com

Spectroscopic techniques often produce high-dimensional data, such as a full spectrum of absorbance values at hundreds of wavelengths. researchgate.net Chemometrics provides a suite of methods to extract meaningful information from this data. numberanalytics.com Key applications include:

Multivariate Analysis: Techniques like Principal Component Analysis (PCA) can reduce the dimensionality of spectral data, identifying hidden patterns and correlations that allow for the classification of samples (e.g., distinguishing between different substituted this compound isomers or monitoring reaction progress). numberanalytics.com

Multivariate Calibration: Methods such as Partial Least Squares (PLS) regression are used to build predictive models that correlate spectral data with specific properties of interest. researchgate.net For instance, a PLS model could be trained to predict the concentration of an this compound derivative in a complex mixture from its NIR spectrum.

Machine learning, a subfield of artificial intelligence, expands upon these capabilities with more complex, often non-linear, algorithms like artificial neural networks (ANNs) and support vector machines (SVMs). nih.gov Recent studies have shown that machine learning models can be trained to identify organic functional groups directly from spectral data with high accuracy. nih.govacs.org In the context of this compound, a machine learning model could be trained on a large database of spectra to automatically identify key structural features or predict material properties. u-tokyo.ac.jp The integration of multiple spectroscopic data types (e.g., IR, NMR, MS) into a single machine learning model can further enhance predictive accuracy, providing a more comprehensive structural analysis than any single technique could alone. nih.govacs.org

The synergy between advanced spectroscopy and these data analysis methods allows researchers to unlock the full potential of their experimental data, transforming it into actionable chemical knowledge. numberanalytics.com

Theoretical and Computational Investigations of N Styrylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Styrylaniline at the molecular level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. researchgate.net It is particularly well-suited for determining the ground-state properties of molecules like this compound. In DFT, the energy of the system is determined as a functional of the electron density. chemrxiv.org

Key ground-state properties of this compound that can be elucidated using DFT include:

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed three-dimensional structure of the molecule. For instance, calculations on aniline (B41778), a core component of this compound, have determined C-N bond distances to be around 1.4 Å. nih.gov

Electronic Properties: DFT provides information on the distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for understanding the molecule's chemical reactivity and electronic transitions.

Vibrational Frequencies: Calculation of the vibrational frequencies can help in the interpretation and assignment of experimental infrared (IR) and Raman spectra.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| Total Energy | -X Hartrees | Thermodynamic stability |

| HOMO Energy | -5.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.3 eV | Kinetic stability, electronic transitions |

| Dipole Moment | 1.5 Debye | Polarity and intermolecular interactions |

To understand how this compound interacts with light and behaves in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.netchemrxiv.org TD-DFT is an extension of DFT that can calculate excitation energies, which correspond to the absorption of light, and describe the properties of excited states. nih.govnih.govaps.org

Applications of TD-DFT for this compound include:

Electronic Spectra Prediction: TD-DFT can simulate the UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the intensities of electronic transitions. researchgate.net

Nature of Electronic Transitions: It allows for the characterization of excited states, for example, identifying whether a transition is localized on a specific part of the molecule (like the aniline or styryl group) or involves charge transfer between different parts. researchgate.net

Excited State Geometry and Dynamics: TD-DFT can be used to optimize the geometry of the molecule in its excited state and to study the dynamics of processes like fluorescence and photoisomerization. nih.govepfl.ch

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in mapping out the potential energy surface (PES) of a chemical reaction. scispace.com For this compound, this involves identifying the most favorable pathways for its synthesis or decomposition.

This analysis typically involves:

Locating Stationary Points: Algorithms are used to find the coordinates of reactants, products, and, most importantly, transition states on the potential energy surface.

Transition State (TS) Search: A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. scispace.comresearchgate.net Methods like the Nudged Elastic Band (NEB) or Activation Relaxation Technique (ART) are employed to locate these elusive structures. scispace.comdtu.dk

Intrinsic Reaction Coordinate (IRC) Calculation: Once a transition state is found, an IRC calculation can be performed to confirm that it correctly connects the desired reactants and products. This provides a detailed picture of the molecular geometry changes throughout the reaction.

Table 2: Example of a Computed Reaction Pathway for an Isomerization Reaction

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|

| Reactant (E-isomer) | 0.0 | C=C-N-C Dihedral: 180° |

| Transition State | +35.2 | C=C-N-C Dihedral: 90° |

| Product (Z-isomer) | +2.5 | C=C-N-C Dihedral: 0° |

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming the structure of synthesized this compound.

NMR Spectroscopy: DFT can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

Vibrational Spectroscopy (IR/Raman): As mentioned, DFT calculations yield vibrational frequencies and intensities. These computed spectra can be compared with experimental ones to assign specific peaks to the corresponding molecular vibrations (e.g., C=C stretch, N-H bend).

Electronic Spectroscopy (UV-Vis): TD-DFT is the primary tool for predicting UV-Vis spectra, providing the energies and oscillator strengths of electronic transitions. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

These studies aim to establish a clear correlation between the molecular structure of this compound and its resulting chemical properties and reactivity. rsc.orgnih.govresearchgate.netbris.ac.uk By systematically modifying the structure in silico (e.g., adding substituent groups to the aromatic rings) and calculating the effect on various properties, researchers can develop predictive models.

Key aspects of these studies include:

Electronic Effects: Investigating how electron-donating or electron-withdrawing groups affect the HOMO-LUMO gap, charge distribution, and reactivity.

Steric Effects: Analyzing how the size and shape of the molecule influence its ability to interact with other reagents or catalysts.

Quantitative Structure-Activity Relationships (QSAR): Developing mathematical models that relate calculated molecular descriptors (e.g., dipole moment, molecular volume, electrostatic potential) to an observed activity or property.

Computational Organic Synthesis and Retrosynthesis Analysis

Computational tools are increasingly used to plan and design synthetic routes for target molecules. Retrosynthetic analysis is a technique where a target molecule is systematically broken down into simpler, commercially available precursors. wikipedia.orgias.ac.inresearchgate.netresearchgate.netscitepress.org

Computer-Aided Retrosynthesis for this compound would involve:

Identifying Key Disconnections: Software algorithms identify strategic bonds to break in the this compound structure. A primary disconnection would likely be the C-N bond or the C=C double bond.

Generating Precursors: Based on these disconnections, the program suggests potential starting materials (synthons and their synthetic equivalents). wikipedia.org For this compound, this could suggest precursors like aniline and phenylacetaldehyde or benzaldehyde and an aniline derivative.

Evaluating Synthetic Routes: The software can propose multiple synthetic pathways, allowing a chemist to evaluate and compare them based on factors like reaction yield, cost of starting materials, and reaction conditions. ias.ac.in

Applications of N Styrylaniline in Advanced Materials Science

Development of Optoelectronic Materials

Optoelectronic materials are substances whose properties allow them to interact with or control light, enabling the conversion between electrical and optical signals. syronoptics.comossila.com N-Styrylaniline derivatives are investigated for these applications due to their inherent charge transport capabilities and potential to enhance the efficiency of light emission in devices. solubilityofthings.com The core structure of this compound facilitates the delocalization of electrons, a key feature for organic semiconductors used in optoelectronics. wikipedia.org

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize organic compounds to produce light when an electric current is applied. wikipedia.orgoled.com The fundamental structure of an OLED consists of several organic layers—including hole transport (HTL), electron transport (ETL), and emissive layers (EML)—sandwiched between two electrodes. oled.com

This compound derivatives have been identified as promising candidates for use in OLEDs. solubilityofthings.com Their molecular architecture can be tailored to function effectively in different layers of the OLED stack. For instance, certain derivatives possess charge transport properties that can improve the injection and mobility of charge carriers (holes and electrons), leading to more efficient light emission. solubilityofthings.com Other derivatives are designed specifically to act as the emissive material itself. Research has explored compounds like (E)-N,N-diphenyl-4-(2-(pyren-1-yl)styryl)aniline (DPPyPA), which has a donor-π-acceptor (D–π–A) structure, for use as a novel organic emitting material. researchgate.net Another example includes (E)-N,N-diphenyl-4-(4-(phenylsulfonyl)styryl)aniline (DASSO), which has also been incorporated into OLED devices. googleapis.com

The performance of OLEDs containing styryl-based compounds can be quantified by several key metrics, as demonstrated in studies on related materials.

Table 1: Performance Characteristics of OLEDs Incorporating Styryl-Group Derivatives Note: This table is representative of performance data for OLEDs using styryl-containing active layers, based on findings from related material studies.

| Device Active Layer Composition | Emission Peak (nm) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) |

| ZnStq_H:PVK | 590 | - | - | - |

| ZnStq_Cl:PVK | 587 | - | - | - |

| ZnStq_OCH3:PVK | 578 | 2244 | 1.24 | 6.94 |

Data derived from studies on bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq) dispersed in a poly(N-vinylcarbazole) (PVK) matrix. mdpi.com

Photoresponsive Materials and Devices

Photoresponsive materials are "smart" materials that can change their properties in response to light. rsc.orgrsc.org N,N-dimethyl-4-styrylaniline exhibits notable photochemical behavior, particularly its ability to absorb ultraviolet (UV) light and undergo photoisomerization. solubilityofthings.com This process involves a reversible change in the molecule's structural arrangement, which can be harnessed to create materials with switchable characteristics. solubilityofthings.com

The integration of such molecules into larger systems allows for the development of devices where functions can be controlled remotely and non-invasively using light. frontiersin.org This principle is applied in creating photoactuators, which convert light energy into mechanical motion, and in fabricating dynamic surface structures. mdpi.com The photoisomerization of this compound derivatives can alter macroscopic properties like shape, color, or surface energy, making them suitable for applications in optical switching and data storage. mdpi.com

Polymeric Materials Derived from this compound Monomers

A polymer is a large molecule (macromolecule) composed of many repeating subunits known as monomers. pressbooks.pubplasticsoupfoundation.org By using this compound as a monomer, it is possible to synthesize polymers with unique and desirable properties imparted by the monomer's inherent electronic and functional characteristics.

Polymerization is the process of joining monomers together to form a polymer. syrris.com This can occur through various mechanisms, most commonly addition (chain-growth) or condensation (step-growth) polymerization. psu.edulearncheme.com The study of polymerization kinetics—the rates and mechanisms of these reactions—is crucial for controlling the final properties of the polymer.

While specific kinetic data for this compound is not widely published, studies on the closely related monomer, aniline (B41778), provide significant insights. The polymerization of aniline is an oxidative process, and its kinetics are highly dependent on reaction conditions such as temperature and the type of oxidizing agent used. phantomplastics.com For example, the rate of aniline polymerization can differ significantly when using potassium iodate (B108269) (KIO₃) versus sodium persulfate (Na₂S₂O₈) as the oxidant. phantomplastics.com Furthermore, temperature has a very strong influence on the reaction rate. phantomplastics.com

Table 2: Effect of Reaction Conditions on the Polymerization Kinetics of Aniline Note: This table illustrates kinetic data from the precipitation polymerization of aniline, a structural analog of this compound.

| Oxidant | Temperature (K) | Reaction Time (min) | Monomer Conversion (%) |

| Na₂S₂O₈ | 298 | 60 | ~100 |

| KIO₃ | 298 | 60 | ~50 |

| KIO₃ | 278 | 120 | <5 |

Data adapted from kinetic studies on aniline polymerization. phantomplastics.com

Functional polymer design is a process where chemists intentionally create polymers with specific properties and capabilities. rsc.orgroutledge.com This is achieved by carefully selecting monomers that contain specific functional groups. specificpolymers.comappleacademicpress.com Using this compound derivatives as monomers allows for the direct incorporation of its optoelectronic and photoresponsive functionalities into the polymer backbone. cmu.edu

Machine learning and computational methods are emerging as powerful tools to accelerate functional polymer design by predicting polymer properties based on the chemical and physical characteristics of the monomer. rsc.org Once synthesized, these functional polymers are subjected to thorough characterization using modern analytical techniques to confirm their molecular structure, molecular weight distribution, thermal stability, and other performance-related properties. appleacademicpress.com

The properties of a polymer are fundamentally determined by the structure of its constituent monomers and how they are arranged. plasticsoupfoundation.orgnde-ed.org The chemical nature of the monomer dictates the types of intermolecular forces between polymer chains, which in turn influences macroscopic properties like tensile strength, elasticity, and thermal behavior. byjus.com

Even subtle changes in the monomer's structure or its arrangement during polymerization can lead to vastly different polymer characteristics. For example, research has shown that some monomers can crystallize in different forms (polymorphs), and the polymerization of each polymorph can lead to polymers with distinct topologies (e.g., sheet-like vs. helical) and, consequently, different mechanical properties. researchgate.net Therefore, by modifying the chemical structure of the this compound monomer—for instance, by adding different substituent groups—it is possible to systematically tune the resulting polymer's characteristics to suit specific applications in materials science.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry is a field of chemistry that extends beyond individual molecules to focus on chemical systems composed of multiple molecular subunits. wikipedia.org Unlike traditional chemistry, which is centered on the covalent bond, supramolecular chemistry investigates the weaker and reversible non-covalent interactions that hold these subunits together. wikipedia.org These interactions include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic effects. wikipedia.org These forces are fundamental to the spatial organization of the molecular components and are the basis for processes like molecular self-assembly and molecular recognition. wikipedia.org

Molecular recognition refers to the specific binding between two or more molecules, often described as a host and a guest, through these non-covalent interactions. wikipedia.org The specificity of this interaction is determined by the principle of molecular complementarity, where the host and guest have shapes, sizes, and chemical surfaces that are precisely matched to one another, similar to a lock and key. wikipedia.org This phenomenon is central to many biological processes and is a key source of inspiration for the design of new functional materials. wikipedia.orgwikipedia.org

Self-Assembly of this compound Based Architectures

The capacity for directed self-assembly is a hallmark of supramolecular chemistry, where molecules spontaneously organize into ordered structures. wikipedia.orgnih.gov this compound derivatives, which contain both rigid aromatic components and flexible linkages, are well-suited for creating such architectures. The process is driven by a combination of non-covalent interactions that dictate the final morphology of the assembly.

Research into aniline-based oligomers has shown their ability to form complex hierarchical structures. For instance, oligoanilines can self-assemble into flower-like microstructures without the need for a template. nih.gov This self-assembly is attributed to a combination of non-covalent forces, including hydrogen bonding between the amine groups, hydrophobic forces, and π-π stacking between the aromatic rings. nih.gov A directional growth model has been proposed to explain how petal-like structures form first and subsequently organize into the final flower-like architecture. nih.gov

In a more direct example involving aniline-based structures, a cationic amphiphile based on a tetra(aniline) core was synthesized and observed to self-assemble into nanowires in an aqueous solution. researchgate.net The self-assembly process was found to follow an isodesmic model, which describes a non-cooperative aggregation mechanism. Detailed studies suggested that the tetra(aniline) molecules arrange themselves in an antiparallel fashion within the nanowires, with the long axis of the molecules oriented perpendicular to the long axis of the nanowire. researchgate.net The introduction of a chiral acid, such as camphorsulfonic acid (CSA), not only doped the material to an electrically conductive state but also induced a helical twist in the nanowires, demonstrating how chirality can be transferred from a small molecule to a supramolecular architecture. researchgate.net

Table 1: Self-Assembled Architectures of Aniline-Based Compounds

| Compound/Oligomer | Assembled Morphology | Driving Forces for Assembly | Key Findings |

|---|---|---|---|

| Aniline Oligomers | Flower-like hierarchical architectures | Hydrogen bonding, hydrophobic forces, π-π stacking | Formation proceeds via a directional growth model, starting with petal-like objects that assemble into flowers. nih.gov |

| Tetra(aniline)-based cationic amphiphile (TANI-PTAB) | Nanowires (non-helical) | Isodesmic self-assembly in aqueous solution | Molecules adopt an antiparallel arrangement, perpendicular to the nanowire axis. researchgate.net |

| TANI-PTAB with Camphorsulfonic Acid (CSA) | Helical Nanowires | Chirality transfer from CSA to the supramolecular structure | The addition of chiral acid induces a helical twist in the nanowires and renders them electrically conductive. researchgate.net |

Host-Guest Chemistry and Complexation Phenomena

Host-guest chemistry, a central concept within supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.org This process is a clear example of molecular recognition, where the host possesses a cavity or binding site that is chemically and sterically complementary to the guest. wikipedia.orgwikipedia.org this compound derivatives can be designed to act as either guests or as key components of a host system, participating in specific complexation events.

A significant application of this principle is in the development of ligands for biological targets. A series of styrylaniline derivatives were designed and synthesized to act as ligands that specifically recognize and bind to α-synuclein aggregates, which are implicated in Parkinson's disease. nih.gov This molecular recognition is driven by specific non-covalent interactions between the styrylaniline ligand (the guest) and the protein aggregate (the host). Molecular docking studies revealed that hydrogen bonds and cation-pi interactions between the ligands and the protein are crucial for the binding affinity. nih.gov Several of these compounds exhibited strong binding potency, demonstrating their potential as agents for detecting these protein aggregates. nih.gov

Table 2: Binding Affinity of Styrylaniline Derivatives to α-Synuclein Aggregates

| Compound | Binding Affinity (Kd) | Key Interactions |

|---|---|---|

| Representative Styrylaniline Derivative (7-16) | < 0.1 µM | Hydrogen bonds, Cation-pi interactions |

| Other Active Styrylaniline Derivatives | < 0.1 µM | Hydrogen bonds, Cation-pi interactions |

Data sourced from research on styrylaniline derivatives as novel α-synuclein aggregate ligands. nih.gov

The principles of host-guest chemistry are also employed in the design of sensors. By incorporating styrylaniline-like structures into larger molecular systems, it is possible to create fluorescent probes that signal the presence of a specific guest. The complexation event between the host and guest can alter the photophysical properties of the styrylaniline chromophore, leading to a detectable change in fluorescence, such as "turning on" or "turning off" the emission. mdpi.com This response is often highly selective for a particular analyte due to the specific nature of the host-guest interaction. frontiersin.org These systems can be designed to be responsive to external stimuli like pH or temperature, which can modulate the host-guest binding and release the guest on demand. thno.orgnih.gov

Q & A

Q. What are the standard protocols for synthesizing and characterizing N-Styrylaniline in academic laboratories?

Q. How can researchers ensure reproducibility in this compound-based photophysical studies?

- Methodological Answer : Standardize excitation wavelengths and solvent polarity indices to minimize environmental variability. Use reference compounds (e.g., quinine sulfate) for fluorescence quantum yield calibration. Report detailed spectral acquisition parameters (slit widths, integration times) and baseline corrections .

Advanced Research Questions

Q. How should contradictions in this compound’s spectroscopic data (e.g., unexpected Stokes shifts) be systematically addressed?

- Methodological Answer : Apply a tiered validation approach:

Replicate experiments under identical conditions to rule out procedural errors .

Cross-validate with alternative techniques (e.g., time-resolved fluorescence for lifetime discrepancies).

Theoretical modeling (DFT/TD-DFT) to correlate observed shifts with electronic transitions .

Contradictions may arise from solvent interactions or aggregation effects—include controlled studies with varying concentrations and dielectric constants .

Q. What frameworks guide the design of this compound derivatives for targeted optoelectronic applications?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Prioritize substituents with known synthetic accessibility (e.g., electron-donating groups like -OCH₃).

- Novelty : Screen derivatives via combinatorial libraries for unexplored photoluminescence properties.

- Ethical : Adhere to green chemistry principles (e.g., solvent recycling) .

- Data Table :

| Derivative | λabs (nm) | λem (nm) | Quantum Yield |

|---|---|---|---|

| This compound | 320 | 450 | 0.45 |

| 4-OCH₃ Derivative | 335 | 465 | 0.62 |

Q. How can researchers resolve discrepancies in this compound’s thermal stability reported across studies?

- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) with uniform heating rates (e.g., 10°C/min under N₂ atmosphere). Compare degradation onset temperatures across studies, accounting for differences in sample crystallinity or moisture content. Validate via DSC to identify phase transitions .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing this compound’s structure-activity relationships (SAR)?

Q. How should raw data from this compound reactivity studies be curated for public repositories?

- Methodological Answer : Organize datasets into:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.